1-(4-chlorophenyl)-N-(3,5-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(3,5-difluorophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2N5O/c22-15-3-5-18(6-4-15)29-20(14-2-1-7-25-12-14)19(27-28-29)21(30)26-11-13-8-16(23)10-17(24)9-13/h1-10,12H,11H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJKNKNPBUMHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(3,5-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a triazole ring and various functional groups that contribute to its biological properties.
Triazoles are known for their ability to interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways critical in cancer and inflammatory responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting the growth of several cancer cell lines. For instance:
- Colon Carcinoma : The compound exhibited an IC50 value of 6.2 μM against HCT-116 cells.
- Breast Cancer : It demonstrated significant activity against the T47D cell line with IC50 values of 43.4 μM and 27.3 μM for related compounds .
Antimicrobial Properties
Triazoles have also been investigated for their antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related triazole derivatives have shown effectiveness against various bacterial strains.
| Bacterial Strain | Activity |
|---|---|
| Salmonella typhi | Moderate to strong |
| Bacillus subtilis | Moderate to strong |
These findings suggest potential applications in treating bacterial infections .
Antiviral and Anti-inflammatory Effects
Triazoles are recognized for their antiviral properties. Although direct studies on this specific compound are sparse, related compounds have been documented to exhibit antiviral activity and anti-inflammatory effects, making them candidates for further research in these areas .
Case Studies
Several studies have explored the biological activities of triazole derivatives similar to the compound :
- Study on Anticancer Activity : A series of triazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications enhanced their potency against breast and colon cancer cells .
- Antimicrobial Screening : A study evaluating a range of triazole compounds found that many exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
- Enzyme Inhibition Studies : Research has indicated that triazoles can effectively inhibit enzymes such as acetylcholinesterase and urease, suggesting potential therapeutic applications in neurological disorders and urolithiasis .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-(4-chlorophenyl)-N-(3,5-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups enhances the antimicrobial efficacy by optimizing the interaction with microbial targets.
- Anticancer Activity : The compound's structure allows it to interact with biological pathways involved in cancer progression. Studies have shown that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including colon and breast cancer cells . For instance, certain triazole derivatives have exhibited IC50 values in the low micromolar range against colon carcinoma cells .
Case Studies
Several studies have investigated the applications of similar triazole compounds:
- Case Study 1 : A study evaluated a series of triazole derivatives for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial potency .
- Case Study 2 : Another research focused on the anticancer potential of triazole derivatives. Compounds were tested against various cancer cell lines, revealing that modifications in substituents led to improved selectivity and efficacy against specific cancer types .
Data Tables
The following table summarizes key findings regarding the biological activities of triazole derivatives related to 1-(4-chlorophenyl)-N-(3,5-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide:
| Compound Structure | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Triazole Derivative A | Antibacterial | E. coli | 10 |
| Triazole Derivative B | Anticancer | Colon Carcinoma (HCT116) | 6.2 |
| Triazole Derivative C | Antimicrobial | S. aureus | 0.5 |
| Triazole Derivative D | Antifungal | Candida albicans | 2 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoline Derivatives ()
Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde share a nitrogen-containing heterocycle (pyrazoline) but differ in backbone saturation and substituent placement. Key distinctions include:
- Core Structure: Pyrazoline (dihydro-pyrazole) vs. triazole.
- Substituents : The fluorophenyl group in pyrazoline derivatives is analogous to the chlorophenyl group in the target compound, but the latter’s 3,5-difluorobenzyl group introduces steric and electronic effects that may alter binding specificity.
- Functional Groups : The carboxamide linker in the target compound replaces the carbaldehyde group in pyrazoline derivatives, enabling stronger hydrogen-bonding interactions with proteolytic enzymes or receptors.
Pyrazole-Isoxazole Hybrids ()
N-[1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-furyl)-1,2-oxazole-3-carboxamide features a pyrazole-isoxazole hybrid core. Comparisons include:
- Heterocyclic Diversity : The isoxazole ring introduces an oxygen atom, contrasting with the triazole’s nitrogen-rich environment. This difference affects electron distribution and polarity.
- Substituent Effects : The 4-chlorobenzyl group in both compounds suggests shared hydrophobic interactions, but the target compound’s pyridinyl group adds a basic nitrogen atom, which may participate in salt bridge formation absent in the furyl-substituted analog.
Sulfanyl- and Trifluoromethyl-Substituted Pyrazoles ()
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde highlights the impact of sulfur and trifluoromethyl groups:
- Sulfur vs. Nitrogen : The sulfanyl group may engage in hydrophobic interactions, whereas the triazole’s nitrogen atoms facilitate hydrogen bonding, a critical factor in target selectivity.
Triazole-Carboxamide Derivatives ()
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide shares the carboxamide functional group but differs in core structure and substitution:
- Amino Group vs. Pyridinyl Substituent: The amino group in ’s compound enhances solubility via protonation, whereas the pyridin-3-yl group in the target compound offers a rigid, planar structure for π-π interactions.
- Halogen Positioning : The 4-fluorophenyl group in vs. the 4-chlorophenyl group in the target compound may influence binding affinity due to differences in halogen size (Cl: larger van der Waals radius) and electronegativity (F: stronger inductive effect).
Research Implications
The target compound’s triazole core and halogenated substituents position it as a promising candidate for therapeutic applications requiring robust target engagement and pharmacokinetic stability. Comparative analysis suggests that replacing carbaldehyde groups (as in pyrazolines) with carboxamide linkers improves binding specificity, while pyridinyl substituents offer advantages over furyl or amino groups in rigidifying molecular interactions . Further crystallographic studies using SHELX-based refinement could elucidate conformational preferences critical for optimization .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuSO₄/NaAsc | THF/H₂O | 50 | 16 | 79 | |
| CuI | DMSO | RT | 24 | N/A |
Basic: Which analytical techniques are critical for structural validation of this compound?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions. For example:
- Triazole protons appear as singlets near δ 8.39 ppm .
- ¹⁹F NMR resolves difluorobenzyl signals (δ -107.33 ppm) .
- Mass spectrometry : High-resolution MS (HRMS-FAB) validates molecular weight (e.g., [M+H]⁺ = 363.1170) .
- IR spectroscopy : Peaks at ~2238 cm⁻¹ (C≡N) and ~1543 cm⁻¹ (triazole ring) confirm functional groups .
Advanced: How can researchers optimize CuAAC conditions to minimize byproducts?
Answer:
Optimization strategies include:
- Catalyst loading : Reducing CuSO₄ to 0.2 equivalents decreases metal contamination while maintaining reactivity .
- Stoichiometric control : A 1.3:1 alkyne:azide ratio minimizes unreacted starting materials .
- Flow chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and scalability .
Advanced: How to address contradictory bioactivity data across studies?
Answer:
- Assay standardization : Control variables like cell lines (e.g., Candida vs. mammalian cells) and incubation times .
- Orthogonal validation : Use pull-down assays or thermal shift assays (CETSA) to confirm target engagement .
- Solubility adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Advanced: Which computational methods predict binding modes with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., fungal CYP51 for antifungal activity) .
- MD simulations : GROMACS simulations (50–100 ns) assess stability of ligand-receptor complexes in solvated environments .
- QSAR modeling : Correlate substituent electronegativity (e.g., 3,5-difluorobenzyl) with inhibitory potency .
Advanced: How do substituents influence pharmacokinetics?
Answer:
- Lipophilicity : The 4-chlorophenyl group increases logP, enhancing membrane permeability but potentially reducing solubility .
- Metabolic stability : Fluorine atoms on the benzyl group resist oxidative metabolism, prolonging half-life .
- Toxicity : Pyridin-3-yl may introduce hepatotoxicity risks; in vitro CYP450 inhibition assays are recommended .
Q. Table 2: Substituent Effects on Properties
| Group | Impact on Property | Reference |
|---|---|---|
| 4-Chlorophenyl | ↑ Lipophilicity, ↑ Binding | |
| 3,5-Difluorobenzyl | ↓ Metabolism, ↑ Stability |
Advanced: Designing SAR studies for triazole derivatives—key considerations?
Answer:
- Systematic substitution : Replace benzyl/pyridinyl groups with isosteres (e.g., 4-ethoxyphenyl in ) .
- DOE (Design of Experiments) : Use fractional factorial designs to test temperature, catalyst, and solvent interactions .
- Control compounds : Include analogs lacking the triazole core to isolate its pharmacological role .
Advanced: Validating target selectivity in complex systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
